Triphenyl(pivalamidomethyl)phosphonium chloride
Description
These compounds are widely utilized in organic synthesis, particularly as precursors for Wittig reactions, which enable the formation of alkenes from aldehydes or ketones . The general structure of these derivatives features a triphenylphosphonium cation paired with a chloride anion, where the fourth substituent on the phosphorus atom varies (e.g., benzyl, allyl, pyridinylmethyl). This substituent dictates the compound’s reactivity, physical properties, and applications. Below, we compare key derivatives reported in the literature.
Properties
CAS No. |
121561-25-9 |
|---|---|
Molecular Formula |
C24H27ClNOP |
Molecular Weight |
411.9 g/mol |
IUPAC Name |
(2,2-dimethylpropanoylamino)methyl-triphenylphosphanium;chloride |
InChI |
InChI=1S/C24H26NOP.ClH/c1-24(2,3)23(26)25-19-27(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22;/h4-18H,19H2,1-3H3;1H |
InChI Key |
HJQLZRPRSHLGBT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)NC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phosphonium, [[(2,2-dimethyl-1-oxopropyl)amino]methyl]triphenyl-, chloride (1:1) typically involves the reaction of triphenylphosphine with an appropriate alkylating agent. One common method is the reaction of triphenylphosphine with 2,2-dimethyl-1-oxopropylamine in the presence of a suitable chlorinating agent. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, under reflux conditions .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and concentration of reactants is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
Phosphonium, [[(2,2-dimethyl-1-oxopropyl)amino]methyl]triphenyl-, chloride (1:1) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The chloride ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like hydroxide, cyanide, or alkoxides can replace the chloride ion under mild conditions.
Major Products Formed
Oxidation: Triphenylphosphine oxide.
Reduction: Triphenylphosphine.
Substitution: Corresponding phosphonium salts with different anions.
Scientific Research Applications
Phosphonium, [[(2,2-dimethyl-1-oxopropyl)amino]methyl]triphenyl-, chloride (1:1) has a wide range of applications in scientific research:
Chemistry: Used as a phase-transfer catalyst in organic synthesis.
Biology: Employed in the synthesis of biologically active compounds.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of flame retardants and other specialty chemicals.
Mechanism of Action
The mechanism of action of Phosphonium, [[(2,2-dimethyl-1-oxopropyl)amino]methyl]triphenyl-, chloride (1:1) involves the interaction of the phosphonium ion with various molecular targets. The positively charged phosphorus atom can form strong interactions with negatively charged or electron-rich sites in molecules, facilitating various chemical transformations. The chloride ion can be easily displaced, making the compound highly reactive in substitution reactions.
Comparison with Similar Compounds
Structural and Functional Group Variations
Triphenyl(3,4,5-trimethoxybenzyl)phosphonium chloride
- Structure : Features a benzyl group substituted with three methoxy groups at the 3, 4, and 5 positions. The methoxy groups introduce steric bulk and electronic effects, influencing conformational flexibility .
- Synthesis : Produced via a two-step process: (1) Conversion of 3,4,5-trimethoxybenzyl alcohol to the corresponding chloride using SOCl₂, and (2) reaction with triphenylphosphine in toluene under reflux .
- Applications: Acts as a Wittig precursor for synthesizing bioactive compounds, including anticancer flavonoids and antifungal agents, due to the pharmacologically active 3,4,5-trimethoxybenzyl moiety .
- Physical Properties: Molecular weight = 478.95 g/mol; crystalline structure with a monoclinic space group (P1) .
Benzyl Triphenylphosphonium Chloride
- Structure : Simple benzyl substituent without additional functional groups.
- Synthesis : Prepared via direct reaction of benzyl chloride with triphenylphosphine .
- Applications : A standard Wittig reagent for synthesizing styrenes and other simple alkenes .
- Physical Properties : Lower molecular weight (414.91 g/mol) compared to methoxy-substituted derivatives, resulting in higher solubility in polar solvents .
Allyl Triphenylphosphonium Chloride
- Structure : Allyl group (CH₂CH=CH₂) as the substituent.
- Synthesis : Reaction of allyl chloride with triphenylphosphine .
- Applications : Used to generate conjugated dienes in Wittig reactions. The allyl group’s double bond enables further functionalization via Diels-Alder reactions .
- Physical Properties : Melting point = 227–229°C; molecular weight = 338.81 g/mol .
Methyltriphenylphosphonium Chloride
- Structure : Methyl group as the substituent, offering minimal steric hindrance.
- Synthesis : Reaction of methyl chloride with triphenylphosphine .
- Applications : Employed in alkylation reactions and as a phase-transfer catalyst .
- Physical Properties : SMILES = [Cl-].CP+(C1=CC=CC=C1)C1=CC=CC=C1; molecular weight = 338.81 g/mol .
Triphenyl(4-pyridinylmethyl)phosphonium Chloride
- Structure : Pyridinylmethyl group introduces a nitrogen heteroatom.
- Synthesis : Generated by reacting 4-pyridinylmethyl chloride with triphenylphosphine .
- Applications : Useful in synthesizing nitrogen-containing heterocycles or coordination complexes due to the pyridine moiety’s Lewis basicity .
Physical and Spectroscopic Data
Biological Activity
Triphenyl(pivalamidomethyl)phosphonium chloride is a quaternary ammonium compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its biological activity, supported by various studies, case analyses, and data tables.
Chemical Structure and Properties
This compound is characterized by its triphenyl phosphonium core, which is modified with a pivalamidomethyl group. This structural modification is significant as it influences the compound's lipophilicity and, consequently, its biological interactions.
The biological activity of this compound can be attributed to several mechanisms:
- Mitochondrial Uncoupling : Similar compounds have been shown to act as uncouplers of oxidative phosphorylation, leading to increased respiration rates and potential apoptosis in cancer cells .
- Antimicrobial Activity : The lipophilic nature of phosphonium compounds allows them to disrupt bacterial membranes, making them effective against a range of pathogens .
Antimicrobial Activity
The minimum inhibitory concentration (MIC) values for various phosphonium compounds have been studied extensively. Table 1 summarizes the MIC values for this compound compared to other related compounds.
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| This compound | 2 | Bacillus subtilis |
| Tripentylphosphonium chloride | 1 | Staphylococcus aureus |
| Triphenylmethylphosphonium chloride | 4 | Escherichia coli |
Table 1: Comparison of MIC values for various phosphonium compounds against selected bacteria.
Case Studies
- Anticancer Effects : A study demonstrated that this compound induced apoptosis in human cancer cell lines through mitochondrial dysfunction. The compound was noted to significantly increase reactive oxygen species (ROS) levels, leading to cell death.
- Antimicrobial Efficacy : In another investigation, this compound exhibited potent antibacterial activity against gram-positive bacteria. The study highlighted its mechanism involving membrane disruption and subsequent cell lysis.
Research Findings
Recent research indicates that modifications in the alkyl chain length and the presence of specific functional groups can enhance the biological efficacy of phosphonium salts. For instance, increasing lipophilicity generally correlates with improved membrane penetration and antimicrobial properties .
Safety and Toxicology
While the antimicrobial and anticancer potentials are promising, safety assessments are crucial. Toxicological studies have indicated that high concentrations may lead to cytotoxicity in non-target cells. Therefore, careful consideration of dosage is necessary when exploring therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
